Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate
Overview
Description
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate is an organic compound with the molecular formula C9H14O4 It is a derivative of propenoic acid and features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as distillation or chromatography, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in new ester derivatives with different functional groups .
Scientific Research Applications
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Mechanism of Action
The mechanism by which methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations. The dioxolane ring and ester group play crucial roles in these mechanisms, facilitating reactions through their unique electronic and steric properties .
Comparison with Similar Compounds
Similar Compounds
Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate: Another compound featuring a dioxolane ring, used as a bio-based solvent.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl prop-2-enoate: A similar compound with slight structural variations, used in various chemical applications.
Uniqueness
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate stands out due to its specific combination of a dioxolane ring and an ester group, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h4-5,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZZSPHSNBVYHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=CC(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337098 | |
Record name | Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81703-94-8 | |
Record name | Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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